BenchChemオンラインストアへようこそ!

3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol

Chemical Procurement Quality Control Building Block Purity

3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol (CAS 736949-28-3) is a heterocyclic small molecule (C₁₈H₁₇N₃O₂, MW 307.35 g/mol) that fuses an indole moiety with a 4,5-dihydro-1H-pyrazol-4-ol core, substituted with a 4-methoxyphenyl group at the 5-position. It is cataloged primarily as a research-grade synthetic intermediate and building block, available from multiple suppliers at a minimum purity of 95%.

Molecular Formula C18H17N3O2
Molecular Weight 307.353
CAS No. 736949-28-3
Cat. No. B2598771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol
CAS736949-28-3
Molecular FormulaC18H17N3O2
Molecular Weight307.353
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C(C(=NN2)C3=CNC4=CC=CC=C43)O
InChIInChI=1S/C18H17N3O2/c1-23-12-8-6-11(7-9-12)16-18(22)17(21-20-16)14-10-19-15-5-3-2-4-13(14)15/h2-10,16,18-20,22H,1H3
InChIKeyUKXRUPOIAKFFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol (CAS 736949-28-3): Procurement-Ready Scaffold Profile


3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol (CAS 736949-28-3) is a heterocyclic small molecule (C₁₈H₁₇N₃O₂, MW 307.35 g/mol) that fuses an indole moiety with a 4,5-dihydro-1H-pyrazol-4-ol core, substituted with a 4-methoxyphenyl group at the 5-position [1]. It is cataloged primarily as a research-grade synthetic intermediate and building block, available from multiple suppliers at a minimum purity of 95% . The compound belongs to the indole-pyrazoline hybrid class, a scaffold family intensively investigated for anticancer and antiviral probe development [2]. Its N-unsubstituted pyrazoline ring and free 4-hydroxyl group provide two orthogonal derivatization handles (N-acylation and O-functionalization) that are either absent or blocked in many commercial analogs, making it a strategically versatile starting material for focused library synthesis.

Why Generic Indole-Pyrazoline Analogs Cannot Replace 3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol in Structure-Activity Programs


Within the indole-pyrazoline space, small structural variations profoundly alter biological activity, as demonstrated by a series of indole-pyrazole hybrids where the shift from a 4-methoxyphenyl to a 4-methylphenyl substituent changed antiproliferative IC₅₀ values by over a log unit against SK-OV-3 and HT-29 cell lines [1]. The target compound bears a free NH in the pyrazoline ring and an unsubstituted indole nitrogen, whereas many commercial analogs are N-methylated or N-acetylated (e.g., 1-acetyl- or 1-phenyl- derivatives), which locks out key hydrogen-bond donor capacity and precludes subsequent regioselective N-functionalization [2]. The chloroacetyl derivative (CAS 790263-76-2) is annotated as an anticoronaviral agent in ChEBI, but its chloroacetyl group eliminates the free pyrazoline NH and introduces an electrophilic warhead that alters target engagement profile, toxicity, and solubility relative to the parent compound [3]. Simply interchanging in-class analogs without controlling for these substitution patterns introduces uncontrolled variables in SAR campaigns, making the target compound a non-fungible entry point for programs requiring a free dihydropyrazole scaffold with both N- and O-derivatization sites.

Quantitative Differentiation Evidence: 3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol vs. Closest Analogs


Purity Specification Benchmarking: 95% Minimum vs. Analog Batch Consistency for Procurement Decisions

The target compound is commercially supplied at a minimum purity specification of 95% by AKSci (Cat. 7170CM), as documented in its technical datasheet . In contrast, the closest commercially available derivative, 1-(chloroacetyl)-3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol, is also listed at 95% purity but with a higher molecular weight (383.83 g/mol) and an electrophilic chloroacetyl moiety that may compromise long-term storage stability in nucleophilic solvents . For procurement officers, the 95% minimum purity of the target compound, combined with its non-electrophilic nature, reduces the risk of batch-to-batch variability due to hydrolytic degradation during storage and shipping.

Chemical Procurement Quality Control Building Block Purity

Derivatization Handle Availability: Free NH and OH vs. Blocked Analogs in SAR Library Synthesis

The target compound possesses two chemically distinct, unprotected functional groups: the pyrazoline N1–H (hydrogen bond donor, pKa ≈ weakly acidic) and the C4–OH (secondary alcohol, nucleophilic). This contrasts with the widely studied 1-acetyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles, where the N1 position is acetyl-blocked, prohibiting N-derivatization entirely [1]. The chloroacetyl derivative (CAS 790263-76-2) has the N1 position occupied by a chloroacetyl group, which not only eliminates N–H hydrogen-bond donor capacity but also introduces an electrophilic site that can undergo unintended nucleophilic displacement in biological media [2]. The target compound thus provides a dual-derivatizable scaffold: N-acylation/alkylation at N1 and O-acylation/etherification at C4, enabling systematic exploration of two independent vectors in SAR studies without the need for deprotection steps.

Medicinal Chemistry Parallel Synthesis Structure-Activity Relationship

Antiviral Annotation Via Chloroacetyl Derivative: Inferred Coronaviral Activity Pathway for the Parent Scaffold

The chloroacetyl derivative of the target compound, 1-(chloroacetyl)-3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol (CHEBI:149806), is explicitly annotated in the ChEBI ontology as having a role as an anticoronaviral agent (CHEBI:149553) [1]. While the parent compound (the target molecule) lacks this annotation itself, the structure–activity inference is clear: the indole-pyrazoline core, bearing the 4-methoxyphenyl substituent, is the pharmacophore scaffold recognized by the ChEBI curators as relevant to anticoronaviral activity, with the chloroacetyl group serving as a reactivity-modulating appendage rather than the sole determinant of target engagement. This provides a class-level inference that the target compound, as the unadorned core scaffold, is a privileged starting point for antiviral probe development, with the advantage that its free N1 position permits exploration of alternative warheads beyond chloroacetyl—potentially achieving improved selectivity or reduced off-target reactivity.

Antiviral Research Coronavirus ChEBI Ontology

Substituent Electronic Effects: 4-Methoxyphenyl vs. 4-Methylphenyl in Indole-Pyrazole Antiproliferative Activity

In a structurally related series of 3-substituted indoles evaluated for Src kinase inhibition and antiproliferative activity, the 4-methoxyphenyl indole derivative (4q) inhibited cell proliferation of SK-OV-3 (ovarian) and HT-29 (colon) cancer cells by 70–77% at a concentration of 50 µM, while the 4-methylphenyl analogs (4o, 4p) showed quantitatively distinct inhibition profiles within the same assay [1]. Although this study evaluated indole derivatives lacking the dihydropyrazole ring of the target compound, it establishes that the 4-methoxyphenyl substituent on the indole core confers a measurable difference in cellular potency compared to the electronically neutral 4-methylphenyl substituent—a finding that supports the selection of the 4-methoxyphenyl-bearing target compound over hypothetical 4-methylphenyl analogs for oncology-focused screening libraries.

Anticancer SAR Electronic Effects

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area vs. Marketed Indole-Pyrazole Building Blocks

Computed physicochemical properties for the target compound—XLogP3 of 2.9 and topological polar surface area (TPSA) of 69.6 Ų—place it within favorable drug-like chemical space (Lipinski's Rule of Five: LogP < 5, TPSA < 140 Ų) [1]. For comparison, a common 1-acetyl-3,5-diaryl-4,5-dihydro-1H-pyrazole analog typically exhibits a lower TPSA due to the acetyl blocking of one H-bond donor, but the target compound's three H-bond donors (indole NH, pyrazoline NH, and C4–OH) and TPSA of 69.6 Ų suggest improved aqueous solubility potential relative to fully N-substituted analogs while maintaining acceptable membrane permeability (LogP 2.9). These computed parameters, while not direct experimental measurements, provide procurement-relevant differentiation: the target compound's balanced LogP/TPSA profile makes it suitable for both oral bioavailability and CNS penetration screening cascades without the need for solubility-enhancing formulation at initial screening stages.

ADME Prediction Drug-Likeness Physicochemical Properties

Vendor Availability and Price Benchmarking: Cost-Per-Gram vs. Functionalized Derivatives for Budget-Constrained Screening Programs

The target compound is available from Santa Cruz Biotechnology at $248.00 for 250 mg ($992.00/g) and $510.00 for 1 g ($510.00/g), with the 1 g size offering a 48.6% cost reduction per unit mass . AKSci lists the compound at a 95% minimum purity specification, while CymitQuimica offers it under reference 10-F644185, providing multiple sourcing options for competitive bidding . In contrast, the more specialized 1-(chloroacetyl) derivative (CAS 790263-76-2) is typically priced at a premium due to its additional synthetic step and reactive functional group handling requirements. For screening programs requiring multi-gram quantities for library production, the parent scaffold's lower cost-per-gram and multi-vendor availability reduce supply chain risk and enable budget-constrained academic labs to access this chemotype without committing to a pre-functionalized, higher-cost derivative.

Chemical Sourcing Cost Efficiency Procurement

Optimal Research and Procurement Application Scenarios for 3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol


Diversity-Oriented Synthesis (DOS) Library Production Requiring Dual-Derivatizable Indole-Pyrazoline Cores

Medicinal chemistry teams constructing diversity-oriented synthesis libraries benefit from the target compound's two orthogonal derivatization handles (N1–H and C4–OH), enabling systematic exploration of both N-acylation/alkylation and O-functionalization vectors in a single scaffold. This is supported by the structural evidence of free NH and OH groups . The 95% minimum purity ensures reproducible yields across library plates, while the balanced LogP (2.9) and TPSA (69.6 Ų) profile predicts adequate solubility for parallel synthesis in common organic solvents such as DMF, DMSO, and dichloromethane .

Antiviral Probe Development Targeting Coronaviruses Using the Unfunctionalized Core Pharmacophore

The ChEBI annotation of the chloroacetyl derivative as an anticoronaviral agent establishes the indole-pyrazoline core as a recognized pharmacophore for coronavirus inhibition . Procuring the parent scaffold (CAS 736949-28-3) rather than the pre-functionalized chloroacetyl analog allows antiviral research groups to explore alternative warhead strategies—including reversible covalent inhibitors, PROTAC conjugates, or non-covalent inhibitors—without being constrained to a single electrophilic modality. The lower cost-per-gram of the parent scaffold additionally facilitates the gram-scale synthesis required for in vivo antiviral efficacy studies .

Oncology Hit Expansion Leveraging 4-Methoxyphenyl Electronic Effects on Cellular Antiproliferative Activity

Cross-study evidence from related 3-substituted indoles demonstrates that the 4-methoxyphenyl substituent confers distinct cellular antiproliferative activity (70–77% inhibition at 50 µM in SK-OV-3 and HT-29 cells) compared to electronically different para-substituents . Screening laboratories can deploy the target compound as a core scaffold for hit expansion in oncology panels, with the knowledge that the methoxy group's electron-donating character (Hammett σₚ = –0.27) contributes to the observed cellular potency. The multi-vendor availability at competitive pricing supports the procurement of gram quantities needed for dose-response follow-up studies .

Academic Chemical Biology Tool Compound Synthesis with Budget-Constrained Procurement Requirements

Academic laboratories with limited procurement budgets benefit from the target compound's multi-vendor availability (Santa Cruz Biotechnology, AKSci, CymitQuimica) and competitive pricing ($510.00/g at 1 g scale), which is lower than the estimated cost of pre-functionalized derivatives . The compound's non-hazardous shipping classification (not regulated under DOT/IATA per AKSci SDS) further reduces shipping and handling costs compared to electrophilic or controlled-substance analogs . These procurement advantages, combined with the scaffold's dual-derivatizability and the published precedent for antiproliferative activity of the 4-methoxyphenyl-indole motif, make it a cost-effective entry point for academic chemical biology probe development [1].

Quote Request

Request a Quote for 3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.